4-(2-Bromoethyl)-1-chloro-2-fluorobenzene
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Overview
Description
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-chloro-2-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting intermediate is then subjected to further halogenation to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove halogen atoms or reduce double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced aromatic rings.
Scientific Research Applications
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene involves its reactivity with nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-1-chloro-2-fluorobenzene
- 4-(2-Fluoroethyl)-1-chloro-2-fluorobenzene
- 4-(2-Bromoethyl)-1-chloro-2-bromobenzene
Uniqueness
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene is unique due to the combination of bromoethyl, chloro, and fluoro substituents on the benzene ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple halogens can influence the compound’s electronic properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
4-(2-bromoethyl)-1-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBFYLUCFKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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